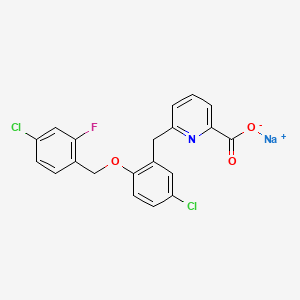

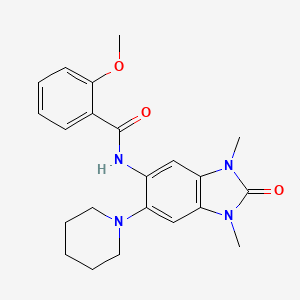

![molecular formula C23H21N7 B1672456 N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine CAS No. 202272-68-2](/img/structure/B1672456.png)

N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine

説明

“N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine” is a pyridopyrimidine . It is also known by other names such as GW2974, EGFR/HER2 Inhibitor GW282974X, and GW 2974 .

Molecular Structure Analysis

The molecular formula of the compound is C23H21N7 . The InChI string, which represents the structure of the molecule, isInChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) . Physical And Chemical Properties Analysis

The molecular weight of the compound is 395.5 g/mol . The compound has a complexity of 342 . The topological polar surface area is 53.9 Ų . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .科学的研究の応用

Anticancer Mechanism

GW2974 has been investigated for its potential anticancer mechanism. It has shown a good affinity to G-quadruplex DNA with a binding constant of 2.41×10^6 M^−1 and melting temperature shift ΔTm of 9.9 °C . The compound has shown good specificity to quadruplex over duplex DNA by 4.71-fold . These results indicate that the stabilization of telomeric G-quadruplex inhibits the telomerase enzyme, which could be a potential anticancer mechanism of GW2974 .

Interaction with Telomeric G-quadruplex DNA

The interaction between GW2974 and telomeric G-quadruplex DNA has been studied. The stoichiometric ratio between GW2974 and TelQ (per strand) was found to be 2:1 . Results obtained from absorption, fluorescence, and CD spectroscopic techniques indicated that GW2974 interacted with G-quadruplex through different binding modes .

Tyrosine Kinase Receptor Inhibition

GW2974 is a potent inhibitor for the tyrosine kinase receptor. It inhibits EGFR and ErbB-2 in tumor cells with high selectivity towards malignant over normal cells .

Modulation of Adenosine Receptors

GW2974 has been reported to modulate adenosine receptors. This modulation, in addition to the stabilization of human telomeric G-quadruplex DNA, could be a mechanism underlying the anti-cancer activity of GW2974 .

Stability of DNA Solutions

DNA solutions with GW2974 have shown stability over several months at 4.0 °C in Tris buffer containing 100 mM KCl at pH 7–8 .

Selectivity Towards G-quadruplex Over Double-stranded ct-DNA

GW2974 has proven to be more selective towards G-quadruplex over double-stranded ct-DNA by a factor of 4.0 or more .

作用機序

Target of Action

GW2974, also known as EGFR/HER2 Inhibitor, is a potent dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors are protein tyrosine kinases (PTKs) that play crucial roles in cell signaling pathways, regulating key functions such as proliferation, differentiation, apoptosis, and neurite outgrowth .

Mode of Action

GW2974 interacts with its targets, EGFR and HER2, through inhibition of their tyrosine kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues outside the catalytic domain of these receptors, which is a critical step in their activation .

In addition to this, GW2974 has shown a good affinity to G-quadruplex DNA, a structure formed by guanine-rich sequences in chromosomal telomere . The stoichiometric ratio between GW2974 and TelQ (per strand) was found to be 2:1 .

Biochemical Pathways

The inhibition of EGFR and HER2 by GW2974 affects multiple downstream signaling pathways involved in cell proliferation and survival . Moreover, the interaction of GW2974 with G-quadruplex DNA can inhibit the telomerase enzyme, which is active in more than 85% of cancer cells . This could potentially lead to the inhibition of telomere elongation, affecting the proliferative capacity of cancer cells .

Result of Action

The dual inhibition of EGFR and HER2 by GW2974 can lead to the suppression of tumor cell growth . Furthermore, the stabilization of telomeric G-quadruplex DNA by GW2974 inhibits the telomerase enzyme, which could be a potential anticancer mechanism .

Action Environment

The action of GW2974 can be influenced by various environmental factors. For instance, increasing the GW2974 ratio with DNA up to five times showed an inverse effect on G-quadruplex DNA stability

特性

IUPAC Name |

4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYZXRCFCVDSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424963 | |

| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine | |

CAS RN |

202272-68-2 | |

| Record name | GW2974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

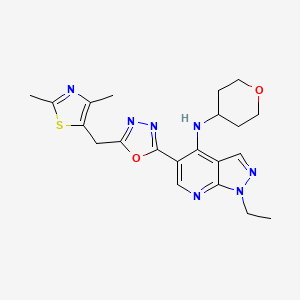

![3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea](/img/structure/B1672373.png)

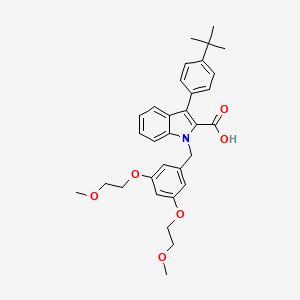

![4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide](/img/structure/B1672385.png)

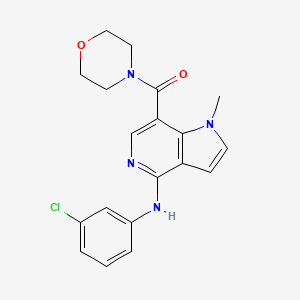

![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)

![4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1672389.png)

![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)

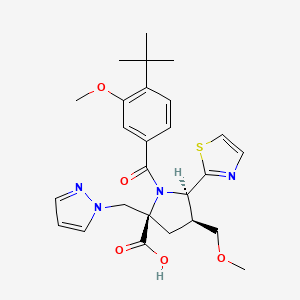

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)

![(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone](/img/structure/B1672396.png)